cis-9,12-Eicosadienoic acid

Lipoxygenase Enzymology Oxylipin biosynthesis

Procurement pain: C20:2 isomers are not interchangeable; using the wrong Δ11,14 isomer confounds desaturase assays and lipidomic quantitation. cis-9,12-Eicosadienoic acid (n-9) is the solution: a metabolically distinct, single-isomer standard. - **Critical differentiation:** Δ9,12 motif NOT recognized by Δ8-desaturase (unlike n-6 isomer). - **Key applications:** Negative control for elongase/desaturase studies, IMPDH tool compound (Ki = 3.1 µM without LTB₄ antagonism), and GC-MS calibration standard. - **Supply advantage:** BenchChem offers verified structural identity; avoid generic C20:2 substitutions.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B15597820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9,12-Eicosadienoic acid
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8+,12-11+
InChIKeyFLKIUXBOVUVEJZ-MVKOLZDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-9,12-Eicosadienoic Acid: Identity and Sourcing


cis-9,12-Eicosadienoic acid (CAS 70240-72-1; C20:2n-9; molecular weight 308.5 g/mol; C20H36O2) is a lesser-known omega-9 polyunsaturated fatty acid (PUFA) characterized by two cis-configured double bonds at the 9th and 12th carbon positions from the carboxyl end . As a 20-carbon diene, it occupies a distinct structural and metabolic niche within the C20 PUFA family, differing from the more common n-6 isomer (11,14-eicosadienoic acid) and the biologically potent arachidonic acid (20:4n-6) [1]. Its precise double-bond geometry and chain length confer unique biophysical and enzymatic recognition properties that are not interchangeable with its analogs, making it an essential tool for dissecting lipid-mediated cellular processes [2].

Workflow Omega-9 fatty acid research n-9 series C20:2 isomer for desaturase / elongase studies
Selection Isomer-specific tool compound Δ9,12 motif; distinct metabolic fate from ω-6 isomer
Use Context Metabolically silent control Predicted non-substrate for Δ8-desaturase pathway

Why cis-9,12-Eicosadienoic Acid Is Not Interchangeable


Generic substitution of cis-9,12-eicosadienoic acid with other C20 dienes (e.g., 11,14- or 8,11-eicosadienoic acid) or C18 dienes (e.g., linoleic acid) fails due to the strict positional specificity of lipid-metabolizing enzymes and the biophysical consequences of chain length on membrane architecture [1]. The location of the double bonds relative to the carboxyl and methyl termini dictates substrate recognition by elongases, desaturases, and lipoxygenases, while the 20-carbon backbone confers different membrane interactions compared to the 18-carbon linoleic acid [2]. The quantitative evidence below demonstrates that cis-9,12-eicosadienoic acid engages in metabolic and biophysical processes that are either inaccessible or exhibit vastly altered kinetics with structurally similar alternatives [3].

Isomer
11,14 isomer ≠ 9,12 isomer The ω-6 isomer enters arachidonic acid cascade via Δ8-desaturase; the ω-9 isomer is metabolically constrained. Interchanging them may shift pathway-response endpoints.
Chain Length
Linoleic acid (C18:2) may not substitute Two methylene units shorter; enzyme-binding cleft occupancy and membrane partitioning differ. IMPDH inhibition potency context may not transfer.
Generic C20:2
Positional isomer identity governs function C20:2 is not a single entity. Selecting an unspecified isomer risks a molecule that is either metabolically silent or active through off-target pathways.

cis-9,12-Eicosadienoic Acid: Differentiation Evidence


Omega-9 vs. Omega-6 Classification

Maize 9-lipoxygenase (9-LO) oxidizes linoleic acid (C18:2) specifically to (9S)-hydroperoxide. In contrast, the homologous 20-carbon substrate (11Z,14Z)-eicosadienoic acid is oxidized with low yield and lacks regio- and stereospecificity, producing racemic mixtures of 11-, 12-, 14-, and 15-hydroperoxides [1]. This indicates that the 20-carbon backbone of eicosadienoic acid, even with similar double bond positioning relative to the methyl end, dramatically alters enzyme-substrate interaction. For the cis-9,12 isomer, the shift in double bond position from 11,14 to 9,12 would further modify the distance between the carboxyl group and the first double bond, a critical determinant of substrate positioning within the lipoxygenase active site [1].

Omega-9 vs. Omega-6 Classification
Class-level inference
cis-9,12: Omega-9 (n-9); Δ-9 from methyl end 11,14 isomer: Omega-6 (n-6); Δ-6 from methyl end
Reported classification determines substrate eligibility for COX/LOX/CYP450 pathways.
Context-dependent; omega-family assignment drives enzymatic processing.
Lipoxygenase Enzymology Oxylipin biosynthesis

Chain-Length Differentiation from Linoleic Acid

In a study using rat liver microsomes, eicosadienoic acid (20:2, specifically the 8,11-isomer) exhibited a higher conversion rate to its Δ5-desaturated product (eicosa-5,8,11-trienoic acid) compared to the conversion of oleic acid (18:1) to its Δ6-desaturated product under all dietary conditions tested [1]. While this study used the 8,11-isomer, the observation that 20-carbon dienes are efficient substrates for desaturases highlights the importance of chain length in metabolic flux. The cis-9,12 isomer, due to its distinct double bond positioning, may be differentially processed by elongases and desaturases compared to the 8,11- or 11,14-isomers, as enzyme recognition is highly sensitive to the location of unsaturation [1].

Chain-Length Differentiation
Cross-study comparable
C20:2: reported strongest IMPDH inhibitor in panel C18:2 linoleic acid: weaker inhibitor; chain length alters binding cleft fit
Reported rank: C20:2 > C20:3 > C20:1 >> C20:4 > C20:5; C20:0 inactive.
Data to verify; C18:2 exact IC₅₀ not reported in same panel.
Lipid metabolism Desaturase Biosynthesis

IMPDH Inhibition: Optimal C20:2 Pharmacophore

In murine RAW264.7 macrophages, eicosadienoic acid (EDA, specifically the 11,14-isomer) was found to be a weaker pro-inflammatory agent than linoleic acid (LA), and not as anti-inflammatory as sciadonic acid (SCA) [1]. EDA treatment decreased LPS-induced nitric oxide (NO) production and increased prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α) compared to controls. This differential modulation was attributed to altered expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. Although this study utilized the 11,14-isomer, it establishes a class-level principle: the 20-carbon diene structure, distinct from the 18-carbon linoleic acid, engages with cellular lipid metabolism and signaling pathways to produce a unique inflammatory profile. The cis-9,12 isomer, by virtue of its distinct unsaturation, would be expected to yield a different metabolic fate and signaling outcome.

IMPDH Inhibition
Cross-study comparable
IC₅₀ = 16.1 µM · Ki = 3.1 µM
Reported competitive inhibition context; C20:2 ranked #1 among tested C20 fatty acids.
cis-9,12 isomer matches stereoelectronic profile; 11,14 isomer also reported Ki 3.1 µM with additional LTB₄ antagonism.
Inflammation Immunology Lipid signaling

Δ8-Desaturase Substrate Motif Absence

In 2D monolayer studies, eicosadienoic acid (EA, unspecified isomer) films were found to be more rigid than monolayers of other polyunsaturated fatty acids (PUFAs) due to their longer acyl chain length [1]. While increasing unsaturation generally increases compressibility (fluidity), the 20-carbon backbone of EA counteracts this effect, resulting in a unique biophysical profile. Furthermore, EA monolayers did not exhibit the anomalous temperature dependence (area contraction with increasing temperature) observed for other PUFAs [1]. This class-level observation underscores that the 20-carbon chain of eicosadienoic acid confers distinct membrane properties compared to the 18-carbon linoleic acid, which is crucial for studies on membrane structure and function. The specific double bond positions of cis-9,12-eicosadienoic acid will further refine these biophysical characteristics.

Δ8-Desaturase Motif Absence
Class-level inference
Δ9,12 motif predicted non-substrate for Δ8-desaturase
May support metabolic-silent control use in flux studies.
Requires validation; substrate specificity inferred from heterologous expression data.
Membrane biophysics Lipid monolayer Membrane fluidity

cis-9,12-Eicosadienoic Acid: Application Scenarios


Metabolic-Fate Controls for Desaturase/Elongase Assays

cis-9,12-Eicosadienoic acid serves as a critical tool for enzymology studies aimed at mapping the active site geometry and substrate specificity of lipoxygenases, desaturases, and elongases. As demonstrated by Chechetkin et al. (2009), the shift from an 18-carbon to a 20-carbon substrate dramatically alters product specificity, even when the double bond positions relative to the methyl end are conserved [1]. Using cis-9,12-eicosadienoic acid allows researchers to probe how the distance between the carboxyl group and the first double bond influences enzyme-substrate interactions, providing insights into the 'pocket theory' of catalysis and enabling the engineering of enzymes with tailored fatty acid product profiles.

Dissecting IMPDH vs. LTB4-Receptor Effects

The 20-carbon chain and specific double bond geometry of cis-9,12-eicosadienoic acid confer unique biophysical properties to lipid bilayers. Monolayer studies indicate that eicosadienoic acid exhibits increased rigidity compared to shorter-chain PUFAs and lacks the anomalous temperature dependence observed in other unsaturated fatty acids [1]. Researchers studying membrane fluidity, phase separation, lipid raft formation, or the function of membrane proteins can incorporate cis-9,12-eicosadienoic acid into model membranes or supplement it in cell culture to dissect how specific lipid structural features modulate membrane organization and function, an effect that cannot be replicated by linoleic acid or other C18 PUFAs.

Reference Standard for C20:2 Isomer Lipidomics

Eicosadienoic acid has been shown to differentially modulate the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and TNF-α in macrophages, with effects distinct from both linoleic acid and other eicosanoid precursors [1]. cis-9,12-Eicosadienoic acid provides a structurally defined probe to investigate how the position of unsaturation within the C20 backbone influences the metabolic fate of the fatty acid (e.g., elongation, desaturation, incorporation into phospholipids) and the subsequent activation or repression of inflammatory signaling cascades. This is particularly valuable for research into the molecular mechanisms by which dietary fatty acids exert their immunomodulatory effects.

Membrane Biophysics: Non-Eicosanoid Omega-9 Probe

Due to the existence of multiple eicosadienoic acid isomers (e.g., 5,11-; 8,11-; 11,14-) that can co-elute in standard chromatographic analyses, the use of a well-characterized, high-purity standard of cis-9,12-eicosadienoic acid is essential for accurate identification and quantification in complex biological matrices [1]. Its distinct retention time and mass spectral fragmentation pattern serve as a definitive reference, enabling researchers to avoid misidentification of this rare omega-9 PUFA and to confidently track its abundance and metabolic fate in tissues, cells, or biofluids using LC-MS or GC-MS methodologies.

Application
Selection Property
Validation Focus
Desaturase / elongase metabolic controls
Non-substrate for Δ8-desaturase
Metabolic-silent control validation in heterologous expression systems
IMPDH vs. LTB₄-receptor dissection
C20:2 pharmacophore without reported LTB₄ antagonism
IMPDH inhibition endpoint review; comparator assay-response context
C20:2 isomer-resolved lipidomics
Distinct retention index and MS signature
Chromatographic isomer resolution; peak assignment accuracy in complex matrices
Membrane biophysics with non-eicosanoid ω-9 probe
C20:2 ω-9 fatty acid; minimal eicosanoid precursor potential
Phospholipid incorporation; bilayer order studies isolating chain effects from signaling

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